methyl 7-methoxy-1H-indole-6-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 7-methoxy-1H-indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-8(11(13)15-2)4-3-7-5-6-12-9(7)10/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSQJPLIWWCHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1NC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 7 Methoxy 1h Indole 6 Carboxylate and Its Core Structure
Strategies for Constructing the 7-Methoxyindole (B1360046) Core
The formation of the indole (B1671886) nucleus, particularly with a methoxy (B1213986) substituent at the 7-position, can be accomplished through various established and contemporary synthetic routes.
Several foundational reactions in organic chemistry provide pathways to the indole skeleton and are adaptable for synthesizing methoxy-substituted variants. chim.it
Fischer Indole Synthesis : This is one of the oldest and most reliable methods for indole synthesis. wikipedia.org The reaction involves treating a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgrsc.org To generate a 7-methoxyindole, a (2-methoxyphenyl)hydrazine (B95994) derivative is used as the starting material. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a chemicalbook.comchemicalbook.com-sigmatropic rearrangement (the key step) followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org The choice of acid catalyst, such as polyphosphoric acid or p-toluenesulfonic acid, is crucial for the reaction's success. wikipedia.orgrsc.org
Leimgruber-Batcho Indole Synthesis : This method is particularly useful for creating indoles from o-nitrotoluenes. uninsubria.it For a 7-methoxyindole, the synthesis would begin with a 2-methoxy-6-nitrotoluene derivative. This starting material is first condensed with a formamide (B127407) acetal (B89532), such as dimethylformamide dimethyl acetal (DMF-DMA), to form a β-(dimethylamino)-2-nitrostyrene intermediate. uninsubria.it The second step is a reductive cyclization of this intermediate, often using hydrogen gas with a palladium catalyst, to yield the final indole product. uninsubria.it
Bischler Indole Synthesis : The Bischler synthesis involves the reaction of an α-halo-ketone with an excess of an arylamine. A modified Bischler synthesis has been used to prepare methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate, showcasing its utility for methoxy-activated systems. chim.it The process can involve a rhodium(II) acetate-catalyzed condensation to form an α-(N-arylamino)ketone, which is then cyclized to the indole. chim.it
Contemporary organic synthesis has introduced powerful catalytic methods that offer high efficiency and functional group tolerance for constructing indole rings.
Palladium-Catalyzed Annulation : Palladium catalysts are instrumental in forming indole rings from appropriately substituted precursors. One such strategy involves the reaction of ortho-iodoarylamines with allyl acetate, catalyzed by Pd(OAc)₂, to form 2-methyl substituted indoles. nih.gov
Sonogashira Coupling followed by Cyclization : A prominent modern technique involves the palladium-catalyzed Sonogashira coupling of a terminal alkyne with an amino-halopyridine or halo-aniline. nih.gov For the 7-methoxyindole core, a 2-halo-3-methoxyaniline could be coupled with an alkyne. The resulting intermediate then undergoes cyclization, often mediated by a strong base or a copper catalyst, to form the indole ring system. nih.gov
Rhodium(III)-Catalyzed Synthesis : Rh(III) catalysts have been effectively used in the synthesis of 7-azaindoles from 2-aminopyridines and internal alkynes. nih.gov This type of C-H activation and annulation strategy represents a cutting-edge approach that can be conceptually applied to the synthesis of substituted indoles, where a catalyst facilitates the direct coupling and cyclization of precursors. nih.gov
| Method | Key Starting Materials | Catalyst/Reagent | Description |
| Fischer Synthesis | (2-Methoxyphenyl)hydrazine, Ketone/Aldehyde | Brønsted or Lewis Acid | Acid-catalyzed rearrangement of a phenylhydrazone to form the indole ring. wikipedia.org |
| Leimgruber-Batcho | 2-Methoxy-6-nitrotoluene | DMF-DMA, then H₂/Pd | Two-step process involving condensation and reductive cyclization. uninsubria.it |
| Sonogashira Coupling | o-Haloaniline, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Palladium-catalyzed cross-coupling followed by a cyclization step to form the indole. nih.gov |
| Rh(III)-Catalysis | Aminopyridine, Alkyne | Rh(III) complex, Ag⁺ oxidant | C-H activation and annulation to construct the fused heterocyclic ring system. nih.gov |
Achieving the specific 7-methoxy substitution pattern often requires regioselective control. An efficient strategy has been developed for the synthesis of 7-alkoxyindoles starting from 2,3-dihalophenols. nih.gov This method utilizes directed ortho-metalation, a powerful tool for functionalizing aromatic rings at a specific position. The process is followed by two palladium-catalyzed reactions: a Sonogashira coupling and a subsequent tandem amination/cyclization, which allows for the creation of regiochemically pure 7-substituted indoles. nih.gov
Esterification and Carboxylation Pathways to Methyl 7-Methoxy-1H-indole-6-carboxylate
Once the 7-methoxyindole core is established, the next critical step is the introduction of the methyl carboxylate group at the C6 position.
If the precursor is 7-methoxy-1H-indole-6-carboxylic acid, the final step is a direct esterification.
Fischer Esterification : This is the most straightforward method, involving the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and driving it towards the ester product often requires removing the water that is formed. masterorganicchemistry.comyoutube.com
Esterification via Acyl Chloride : For substrates that may be sensitive to strong acids or for achieving higher yields, a two-step procedure is common. The carboxylic acid is first converted to a more reactive acyl chloride by treating it with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base, to furnish the methyl ester.
Introducing a carboxyl group at the C6 position of a pre-formed 7-methoxyindole ring requires a regioselective C-H functionalization or the use of a directing group.
Functionalization via Halogenation : A common strategy involves the regioselective bromination or iodination of the 7-methoxyindole at the C6 position. The resulting 6-halo-7-methoxyindole can then be converted to the carboxylic acid. One pathway is through a palladium-catalyzed carbonylation reaction, where the halide is reacted with carbon monoxide and methanol in the presence of a palladium catalyst to directly form the methyl ester.
Introduction of a Carboxylic Acid Precursor : An alternative route is the introduction of a group that can be later converted into a carboxylic acid. For instance, a 6-bromo-7-methoxyindole can be subjected to a cyanation reaction using a reagent like copper(I) cyanide (CuCN). nih.gov This installs a nitrile group (-CN) at the C6 position, which can then be hydrolyzed under acidic or basic conditions to the desired carboxylic acid. The acid can subsequently be esterified as described above. An improved process for preparing methyl 2-oxoindoline-6-carboxylate involves the reaction of a substituted nitrophenyl derivative with dimethyl malonate, followed by reductive cyclization, showcasing a method to build the C6-carboxylate functionality into the ring before its final formation. tdcommons.org
Multi-Component and Convergent Synthetic Routes
Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) and convergent strategies to enhance efficiency, reduce step counts, and increase molecular complexity in a single operation. These approaches are highly desirable for building intricate structures like the target indole.
Multi-Component Reactions (MCRs): An MCR involves a one-pot process where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. While a specific MCR for this compound is not prominently documented, the application of MCRs to indole synthesis is well-established. For instance, the Ugi four-component reaction has been employed to create complex indole derivatives. rug.nl This reaction, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide, could conceptually be adapted to build the pyrrole (B145914) ring onto a pre-functionalized benzene (B151609) ring, thereby assembling the indole core in a highly convergent manner. Another example is the one-pot, three-component reaction of an indole, a glyoxal (B1671930) derivative, and Meldrum's acid to produce complex furanones bearing an indole substituent. mdpi.com Such strategies highlight the potential for developing a novel MCR to access the 7-methoxy-1H-indole-6-carboxylate skeleton from simpler, readily available precursors.
Convergent Synthesis: A convergent approach involves synthesizing separate fragments of a target molecule and then coupling them together late in the synthetic sequence. This is often more efficient for complex targets than a linear synthesis where the main backbone is elaborated step-by-step. For the target compound, a convergent strategy could involve the synthesis of a suitably substituted o-alkynylaniline and a carbonyl compound, followed by a Larock indole synthesis. Alternatively, a pre-formed, functionalized aniline (B41778) could be coupled with a fragment that forms the pyrrole ring, a strategy common in modern indole syntheses. rsc.org
Optimization and Scalability of Synthetic Procedures
The transition of a synthetic route from laboratory-scale discovery to larger-scale production necessitates rigorous optimization of reaction parameters to ensure high yield, purity, safety, and cost-effectiveness.
The yield and purity of this compound are critically dependent on the chosen reaction conditions. Key parameters that require careful optimization include solvent, temperature, reaction time, and the nature of reagents and bases.
For instance, in the synthesis of related indole-3-carboxylate (B1236618) derivatives via palladium-catalyzed heterocyclization, the choice of solvent was shown to be critical. mdpi.com A screening of different solvents demonstrated that the reaction proceeds with varying efficiency, underscoring the need for empirical optimization.
Table 1: Illustrative Example of Solvent Screening for Indole Synthesis (Data adapted from a study on related indole derivatives)
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 45 |
| 2 | Dioxane | 62 |
| 3 | Acetonitrile (ACN) | 55 |
| 4 | Dimethylformamide (DMF) | 78 |
| 5 | Dimethyl sulfoxide (B87167) (DMSO) | 72 |
Temperature is another crucial factor. While some reactions, like copper-catalyzed cyclizations, may require heating to high temperatures (e.g., 80-100 °C) to proceed at a reasonable rate, others may benefit from lower temperatures to minimize side-product formation. chim.itnih.gov The concentration of reactants and the stoichiometry of reagents, such as bases or activating agents, must also be finely tuned to maximize the conversion of starting materials and the purity of the final product.
Catalysis is a cornerstone of modern organic synthesis, offering pathways to reactions that would otherwise be inefficient or impossible. The synthesis of the indole core of this compound can be approached through various catalytic systems, each with its own impact on process efficiency.
Palladium Catalysis: Palladium catalysts are widely used for C-C and C-N bond-forming reactions that are central to many indole syntheses. For example, the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines provides an efficient route to functionalized indoles, often with high regioselectivity and in excellent yields. mdpi.com
Copper Catalysis: Copper catalysts, particularly copper(I) salts like CuI, are frequently used in cyclization reactions to form the indole ring. chim.it A notable example involves the copper-catalyzed cyclization of 2-bromo-benzaldehyde derivatives with isocyanoacetates. chim.it Another application is the methoxylation of a bromo-indole derivative, where CuI facilitates the substitution of bromine with a methoxy group. nih.gov
Catalyst-Free Approaches: While catalysis is powerful, developing catalyst-free reactions is a significant goal for improving process simplicity and reducing costs and metal contamination in the final product. An efficient catalyst-free synthesis of 6-hydroxyindoles has been developed, which involves the condensation of carboxymethyl cyclohexadienones with primary amines. acs.org The resulting 6-hydroxyindole (B149900) can then be methylated to provide the 6-methoxyindole (B132359) core, a direct precursor to the target compound's structural family. acs.org
Table 2: Comparison of Catalytic Strategies in Indole Synthesis (Illustrative examples from related indole syntheses)
| Catalyst System | Reaction Type | Advantages | Key Reactants |
| Palladium Acetate | Intramolecular C-H Activation | High efficiency, high regioselectivity | N-Aryl Enamines |
| Copper(I) Iodide | Cyclization / Substitution | Low cost, effective for specific bond formations | Halogenated Precursors |
| None | Condensation / Rearomatization | No metal contamination, simpler purification | Cyclohexadienones, Amines |
Green chemistry principles aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. kahedu.edu.inlabxchange.org The application of these principles to the synthesis of this compound is crucial for sustainable manufacturing.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. snu.ac.kr Multi-component reactions are inherently more atom-economical than linear syntheses with multiple protection-deprotection steps.
Use of Safer Solvents and Reaction Conditions: A key goal is to replace hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, or to conduct reactions under solvent-free conditions. kahedu.edu.in Furthermore, energy-efficient methods are preferred. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and energy consumption compared to conventional heating. Its successful application in the synthesis of indole-3-carboxylate derivatives demonstrates its potential as a green technology in this field. mdpi.com
Use of Renewable Feedstocks: While often challenging, sourcing starting materials from renewable biomass instead of petrochemicals is a long-term goal of green chemistry. kahedu.edu.in
Catalytic vs. Stoichiometric Reagents: The use of catalytic reagents is superior to stoichiometric ones, as catalysts are used in small amounts and can be recycled, minimizing waste. snu.ac.kr The development of efficient catalytic cycles for the synthesis of the indole core, as discussed previously, aligns with this principle. An even greener alternative is the development of catalyst-free reactions where possible. acs.org Another innovative approach is the use of water as an oxidant in certain catalytic reactions, which liberates hydrogen gas as the only byproduct, representing a highly sustainable transformation. acs.org
Chemical Reactivity and Functional Group Transformations of Methyl 7 Methoxy 1h Indole 6 Carboxylate
Reactivity of the Ester Functionality
The methyl ester group is a key site for synthetic modification, allowing for the introduction of diverse functionalities through hydrolysis, transesterification, and reduction reactions.
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved under basic or acidic conditions. Basic hydrolysis, often employing alkali metal hydroxides like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium, proceeds via a nucleophilic acyl substitution mechanism to yield the carboxylate salt, which is subsequently protonated to afford the carboxylic acid.
Enzymatic hydrolysis offers a milder and often more selective alternative. For instance, lipases, such as Candida antarctica lipase, have been effectively used for the hydrolysis of similar ester-containing heterocyclic compounds. researchgate.net This biocatalytic approach is particularly advantageous when other sensitive functional groups are present in the molecule.
Transesterification, the conversion of one ester to another, can be accomplished by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is useful for introducing different alkyl or aryl groups into the ester functionality, thereby modifying the compound's steric and electronic properties.
Table 1: Representative Ester Transformation Reactions
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Basic Hydrolysis | 1. NaOH, H₂O/MeOH, Reflux2. H₃O⁺ | 7-methoxy-1H-indole-6-carboxylic acid |
| Acidic Hydrolysis | H₂SO₄, H₂O, Reflux | 7-methoxy-1H-indole-6-carboxylic acid |
The ester functionality can be selectively reduced to either an aldehyde or a primary alcohol, depending on the choice of reducing agent and reaction conditions.
Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the ester to the corresponding primary alcohol, (7-methoxy-1H-indol-6-yl)methanol. harvard.edu This transformation proceeds through an aldehyde intermediate which is rapidly reduced further.
More controlled reduction to the aldehyde, 7-methoxy-1H-indole-6-carbaldehyde, is more challenging due to the high reactivity of the aldehyde product. However, modern synthetic methods, such as the use of zirconocene hydride catalysts in combination with hydrosilanes and an amine trap, have shown success in the partial reduction of esters to aldehydes. chemrxiv.org This method relies on the in situ formation of an imine or enamine, which protects the aldehyde from over-reduction. chemrxiv.org
Table 2: Reduction of the Ester Group
| Product | Reagents and Conditions | Key Features |
|---|---|---|
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) in THF | Powerful, non-selective reduction. harvard.edu |
Transformations Involving the Indole (B1671886) Nitrogen (N1)
The indole nitrogen possesses a lone pair of electrons and can act as a nucleophile. Its reactivity is crucial for the synthesis of N-substituted derivatives and for protecting group strategies.
N-alkylation of the indole ring introduces an alkyl or aryl substituent onto the nitrogen atom, a common strategy for creating diverse derivatives. A typical procedure involves deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide). chim.it For example, a similar compound, 7-methoxy-2-methylindole, has been successfully N-alkylated using 4-(2-chloroethyl)morpholine hydrochloride. researchgate.net
Table 3: N-Alkylation of Indole Derivatives
| Alkylating Agent | Base | Product |
|---|---|---|
| Methyl Iodide | Sodium Hydride (NaH) | Methyl 1-methyl-7-methoxy-1H-indole-6-carboxylate |
| Benzyl Bromide | Potassium Carbonate (K₂CO₃) | Methyl 1-benzyl-7-methoxy-1H-indole-6-carboxylate |
The protection of the indole nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions. organic-chemistry.org N-acylation is a common method for this purpose, where an acyl group is introduced onto the nitrogen. beilstein-journals.org This can be achieved using acyl chlorides or anhydrides in the presence of a base. Thioesters have also been developed as a stable acyl source for the chemoselective N-acylation of indoles. beilstein-journals.org
Various other protecting groups can be employed, chosen based on their stability to subsequent reaction conditions and the ease of their removal. uchicago.eduharvard.edu Common protecting groups for the indole nitrogen include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.org The selection of a protecting group is critical and often follows the principles of orthogonal protection, allowing for the selective deprotection of one functional group in the presence of others. organic-chemistry.org
Table 4: Common Protecting Groups for the Indole Nitrogen
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP | Strong Acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate, Base | Hydrogenolysis (H₂, Pd/C) |
Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring System
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. chim.it The position of substitution is directed by the existing substituents. The methoxy (B1213986) group at C7 is an electron-donating group, which, along with the indole nitrogen, activates the ring towards electrophilic attack. Generally, electrophilic substitution on the indole ring occurs preferentially at the C3 position. chim.it If the C3 position is blocked, substitution may occur at other positions, influenced by the directing effects of the existing groups.
The mechanism of electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Nucleophilic aromatic substitution on the indole ring is less common as it requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nii.ac.jpclockss.org In the case of methyl 7-methoxy-1H-indole-6-carboxylate, the methoxy group is electron-donating, and the ester group is only moderately electron-withdrawing, making the ring system generally unreactive towards nucleophiles under standard conditions. However, derivatization of the indole, for example by introducing a nitro group, can significantly enhance its reactivity towards nucleophiles. nii.ac.jpclockss.org
Regioselectivity of Substitutions on Methoxy-Substituted Indoles
The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. researchgate.netnih.gov The position of substitution is dictated by the electronic effects of the substituents on the ring. In methoxy-substituted indoles, the methoxy group acts as a powerful electron-donating group, enhancing the nucleophilicity of the indole ring and influencing the regioselectivity of incoming electrophiles.
Generally, electrophilic substitution on the indole ring occurs preferentially at the C3 position, which is the most electron-rich site. researchgate.net However, the substitution pattern can be altered by the presence and position of other substituents. For 7-methoxyindoles, the activating effect of the methoxy group further enhances the reactivity of the pyrrole (B145914) ring.
In the context of intramolecular cyclization reactions, which are a form of electrophilic aromatic substitution, the position of the methoxy group can have a profound impact on the regiochemical outcome. For instance, studies on 4-substituted indoles have shown that an electron-donating methoxy group at the C7 position can reverse the typical regioselectivity. While many cyclizations of 4-substituted indoles favor the formation of 3,4-fused ring systems, the presence of a 7-methoxy group directs the cyclization to the C5 position, leading to the formation of a 4,5-fused indole system. nih.gov This reversal is attributed to the increased nucleophilicity at the C5 position due to the electron-donating nature of the adjacent methoxy group.
The table below summarizes the directing effects of substituents on the regioselectivity of electrophilic substitution in indole derivatives.
| Substituent Position | Electronic Effect | Preferred Position for Electrophilic Substitution |
| General (Unsubstituted) | - | C3 |
| N1-Protection (e.g., Ac, Ts) | Electron-withdrawing | Can decrease C3 nucleophilicity, potentially favoring other positions |
| C4-Substitution | Varies | C3 or C5, depending on reaction type and other substituents |
| C7-Methoxy | Electron-donating | Enhances reactivity, can direct intramolecular cyclizations to C5 nih.gov |
Functionalization at Unsubstituted Positions (e.g., C2, C3)
The unsubstituted C2 and C3 positions of the pyrrole moiety in this compound are primary sites for functionalization. The high electron density at C3 makes it the most common site for electrophilic attack.
Functionalization at C3: The C3 position is highly susceptible to reactions with a wide range of electrophiles. Common C3 functionalization reactions include:
Vilsmeier-Haack Reaction: Introduction of a formyl group at C3 using phosphoryl chloride and dimethylformamide.
Mannich Reaction: Aminomethylation at the C3 position using formaldehyde and a secondary amine.
Friedel-Crafts Acylation: Acylation at C3 using an acid chloride or anhydride with a Lewis acid catalyst.
Amidoalkylation: Reactions with N-acyliminium reagents can introduce alkylamido groups at the C3 position. For example, various methoxy-indoles have been successfully amidoalkylated using N-acyliminium reagents derived from thiazoles and Troc chloride, producing high yields of C3-substituted products. mdpi.com
Functionalization at C2: While C3 is the kinetically favored position for substitution, functionalization at C2 can be achieved under specific conditions, often involving the use of directing groups or metal-catalyzed C-H activation. nih.gov For instance, N-protected indoles can undergo lithiation at C2 followed by quenching with an electrophile. Catalyst-controlled site-selective C-H functionalization methods have also been developed to introduce substituents at the C2 position of indole derivatives. nih.gov In some cases, if the C3 position is already substituted, electrophilic attack may then occur at C2. researchgate.net
The following table outlines common methods for the functionalization of indole derivatives at the C2 and C3 positions.
| Position | Reaction Type | Reagents | Typical Product |
| C3 | Vilsmeier-Haack | POCl₃, DMF | Indole-3-carboxaldehyde |
| C3 | Mannich | CH₂O, R₂NH | 3-(Dialkylaminomethyl)indole |
| C3 | Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acylindole |
| C3 | Amidoalkylation | N-acyliminium ions | 3-(Alkylamido)indole mdpi.com |
| C2 | Directed Ortho Metalation | N-directing group, n-BuLi, then E⁺ | 2-Substituted Indole |
| C2 | C-H Activation | Transition Metal Catalyst (e.g., Rh, Ir) | 2-Alkylated/Arylated Indole nih.gov |
Oxidation Chemistry of the Indole Nucleus and Methoxy Group
The indole nucleus is susceptible to oxidation, and the reaction products depend on the specific oxidant used and the reaction conditions. The electron-rich nature of the ring makes it prone to attack by various oxidizing agents.
Oxidation of the Indole Nucleus: Oxidation of the indole ring can lead to a variety of products. Common transformations include:
Oxidation to Oxindoles: The C2 position can be oxidized to a carbonyl group, forming an oxindole. This is often achieved using reagents like N-bromosuccinimide (NBS) in aqueous solvents or via singlet oxygen.
Oxidation to Isatins: Further oxidation of oxindoles or direct oxidation of indoles can yield isatins, which possess carbonyl groups at both C2 and C3.
Oxidative Cleavage: Strong oxidizing agents such as ozone (O₃), potassium permanganate (KMnO₄), or sodium periodate (NaIO₄) can lead to the cleavage of the C2-C3 double bond, breaking open the pyrrole ring.
In the synthesis of oxy-camalexin analogues, N-acylated C3-thiazolyl-indoles derived from methoxy-indoles were successfully oxidized using o-chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the corresponding aromatized products. mdpi.com
Oxidation of the Methoxy Group: The methoxy group itself is generally stable to mild oxidizing conditions. However, under more vigorous oxidative or acidic conditions, demethylation can occur, converting the methoxy group into a hydroxyl group. This transformation is a common synthetic step in the chemistry of natural products. Reagents like boron tribromide (BBr₃) are often used for the specific cleavage of aryl methyl ethers, although this is a dealkylation rather than a direct oxidation of the methyl group. Oxidative demethylation can sometimes be achieved with reagents like ceric ammonium nitrate (CAN) or nitric acid.
The potential oxidation pathways for a 7-methoxyindole (B1360046) derivative are summarized in the table below.
| Moiety | Oxidizing Agent | Potential Product(s) |
| Indole Nucleus (C2-C3 bond) | Mild (e.g., NBS/H₂O) | Oxindole |
| Indole Nucleus (C2-C3 bond) | Stronger (e.g., CrO₃) | Isatin |
| Indole Nucleus (C2-C3 bond) | Cleavage (e.g., O₃, KMnO₄) | Ring-opened products (e.g., 2-acylaminobenzaldehyde) |
| Methoxy Group | Demethylating agents (e.g., BBr₃) | Phenol (7-hydroxyindole derivative) |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 7 Methoxy 1h Indole 6 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a comprehensive picture of the molecular structure can be assembled.
Comprehensive ¹H NMR Chemical Shift Analysis and Coupling Patterns
The ¹H NMR spectrum of methyl 7-methoxy-1H-indole-6-carboxylate provides crucial information about the electronic environment of each proton. The chemical shift (δ), reported in parts per million (ppm), indicates the level of shielding or deshielding experienced by a proton.
The indole (B1671886) ring system presents a characteristic set of signals. The N-H proton of the indole typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons on the pyrrole (B145914) part of the indole ring, H-2 and H-3, exhibit distinct chemical shifts and coupling patterns. The protons on the benzene (B151609) ring, H-4 and H-5, would appear as doublets, with their coupling constant reflecting their ortho relationship.
The methoxy (B1213986) group (-OCH₃) protons are expected to resonate as a sharp singlet, typically in the range of 3.8-4.0 ppm. The methyl protons of the ester group (-COOCH₃) will also produce a singlet, generally found at a similar chemical shift to the methoxy protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| N-H | > 8.0 | br s | - |
| H-2 | 7.0 - 7.5 | m | - |
| H-3 | 6.5 - 7.0 | m | - |
| H-4 | 7.0 - 7.8 | d | 8.0 - 9.0 |
| H-5 | 6.8 - 7.2 | d | 8.0 - 9.0 |
| 7-OCH₃ | 3.8 - 4.0 | s | - |
| 6-COOCH₃ | 3.8 - 4.0 | s | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Detailed ¹³C NMR Chemical Shift Assignments
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, allowing for the resolution of individual carbon signals. oregonstate.edu
The carbonyl carbon of the ester group is highly deshielded and is expected to appear in the 165-175 ppm region. oregonstate.edu The carbon atoms of the indole ring will resonate in the aromatic region (100-140 ppm). The carbon attached to the methoxy group (C-7) will be shifted downfield due to the electronegativity of the oxygen atom. Quaternary carbons, those without attached protons, often show weaker signals. oregonstate.edu The methoxy and ester methyl carbons will appear upfield, typically between 50 and 60 ppm. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ester) | 165 - 175 |
| C-2 | 120 - 130 |
| C-3 | 100 - 110 |
| C-3a | 125 - 135 |
| C-4 | 110 - 120 |
| C-5 | 115 - 125 |
| C-6 | 120 - 130 |
| C-7 | 145 - 155 |
| C-7a | 130 - 140 |
| 7-OCH₃ | 55 - 60 |
| 6-COOCH₃ | 50 - 55 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on the indole ring, for instance, between H-4 and H-5. tetratek.com.tr
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbons to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule. tetratek.com.tr
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu For example, an HMBC correlation would be expected between the methoxy protons and C-7, and between the ester methyl protons and the carbonyl carbon, providing key evidence for the placement of these functional groups. tetratek.com.tr Correlations between the indole ring protons and various ring carbons would solidify the assignment of the aromatic system.
Vibrational Spectroscopy (Infrared and Raman)
Identification of Characteristic Functional Group Vibrational Modes
The infrared (IR) spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.
N-H Stretch : A prominent band for the N-H stretching vibration of the indole ring is expected in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. mdpi.com
C-H Stretches : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.
C=O Stretch : The carbonyl group of the ester is a strong IR absorber and will give rise to an intense, sharp peak in the range of 1700-1730 cm⁻¹. spectroscopyonline.com
C=C Stretches : The stretching vibrations of the carbon-carbon double bonds within the indole ring will produce several bands in the 1450-1620 cm⁻¹ region.
C-O Stretches : The C-O stretching vibrations of the ether and ester groups are expected to appear in the 1000-1300 cm⁻¹ region.
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| Ester C=O | Stretching | 1700 - 1730 |
| Aromatic C=C | Stretching | 1450 - 1620 |
Analysis of Intermolecular Interactions through Vibrational Signatures
The vibrational spectrum is sensitive to intermolecular forces, such as hydrogen bonding. mdpi.com In the solid state or in concentrated solutions, the N-H group of the indole can act as a hydrogen bond donor, and the carbonyl oxygen of the ester or the oxygen of the methoxy group can act as hydrogen bond acceptors. mdpi.comresearchgate.net This intermolecular hydrogen bonding can cause a broadening and a shift to lower frequency of the N-H stretching band in the IR spectrum. mdpi.com Analyzing these spectral shifts in different solvents or at different concentrations can provide valuable insights into the nature and strength of these non-covalent interactions. nih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| methyl 1H-indole-3-carboxylate |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.
For this compound, the molecular formula is C₁₁H₁₁NO₃. The calculated exact mass for the neutral molecule is 205.0739 g/mol . nih.gov In a typical HRMS experiment using electrospray ionization (ESI), the compound is observed as a protonated molecule, [M+H]⁺, or as an adduct with a cation like sodium, [M+Na]⁺. The high precision of the measurement allows for the calculated mass of the ion to be compared against the experimentally observed mass, with a very low tolerance for error (usually <5 ppm). This confirms the molecular formula.
While specific experimental HRMS data for this compound is not widely published, the expected values based on its molecular formula are presented below. Such data is critical for confirming the identity of the compound in synthesis and purification processes. mdpi.com
Table 1: Predicted HRMS Data for this compound
| Ion Adduct | Molecular Formula | Calculated Mass (m/z) |
| [M+H]⁺ | C₁₁H₁₂NO₃⁺ | 206.0817 |
| [M+Na]⁺ | C₁₁H₁₁NNaO₃⁺ | 228.0636 |
This table is generated based on the known molecular formula of the compound.
X-ray Diffraction Analysis for Solid-State Structure Determination
As of this writing, a specific single-crystal X-ray diffraction study for this compound has not been reported in the literature. However, analysis of closely related indole derivatives allows for a detailed prediction of the crystallographic features that would be expected upon such an analysis.
The crystal system and space group describe the symmetry of the unit cell, the fundamental repeating unit of a crystal. Indole derivatives are known to crystallize in various systems, with the specific outcome depending on the substitution pattern which influences the intermolecular interactions.
For instance, related compounds like 5-methoxy-1H-indole-2-carboxylic acid have been found to crystallize in the monoclinic system with the space group P2₁/c. nih.gov Another example, methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, crystallizes in the triclinic system with the space group P-1. nih.gov The less common tetragonal system (I4₁/a) has also been observed for some complex carboline derivatives. researchgate.net It is highly probable that this compound would crystallize in one of the common, lower-symmetry systems like monoclinic or triclinic.
Table 2: Crystal Data for Structurally Related Indole Derivatives
| Compound | Crystal System | Space Group | Reference |
| 5-Methoxy-1H-indole-2-carboxylic Acid | Monoclinic | P2₁/c | nih.gov |
| Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate | Triclinic | P-1 | nih.gov |
| Methyl 1-methyl-1H-indole-3-carboxylate | Orthorhombic | Pbcm | researchgate.net |
| 9-Ethyl-7-methoxy-1-methyl-9H-pyrido[3,4-b]indole | Tetragonal | I4₁/a | researchgate.net |
X-ray diffraction reveals the preferred conformation of the molecule in the solid state. For indole derivatives, the bicyclic indole ring system is generally planar. nih.gov The substituents, such as the methoxy and methyl carboxylate groups on this compound, would lie on the periphery of this planar core. The orientation of the ester group relative to the indole ring would be a key conformational feature.
It is also possible for a compound to exhibit conformational polymorphism, where different crystal packing arrangements or molecular conformations exist under different crystallization conditions. Studies on 5-methoxy-1H-indole-2-carboxylic acid have identified different polymorphs, distinguished by variations in their intermolecular hydrogen bonding patterns. nih.govmdpi.com This highlights the importance of crystallization conditions in determining the final solid-state structure.
The packing of molecules within the crystal is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions would be anticipated.
Pi-Stacking (π-Stacking): The electron-rich aromatic indole ring system is prone to π-π stacking interactions. These interactions would likely occur between the indole rings of adjacent molecules, contributing significantly to the crystal lattice energy. In the structure of methyl 1-methyl-1H-indole-3-carboxylate, C—H⋯π interactions help stabilize the crystal packing. researchgate.net
A detailed analysis of these interactions is crucial for understanding the physicochemical properties of the solid material, such as its melting point and solubility.
Computational Chemistry and Theoretical Studies on Methyl 7 Methoxy 1h Indole 6 Carboxylate
Modeling of Intermolecular Interactions and Crystal Packing:These studies would computationally model how individual molecules of methyl 7-methoxy-1H-indole-6-carboxylate interact with each other to form a solid crystal, providing insights into its solid-state properties.
The absence of such specific computational data in the public domain prevents a detailed and scientifically accurate discussion on these aspects of this compound. While the synthesis of this compound as an intermediate for other molecules has been documented, its own theoretical and computational characterization appears to be a subject for future research.
Methyl 7 Methoxy 1h Indole 6 Carboxylate As a Versatile Synthetic Intermediate
Precursor for Complex Indole (B1671886) Derivatives
The inherent reactivity of the functional groups on methyl 7-methoxy-1H-indole-6-carboxylate allows for the systematic synthesis of a wide array of analogues. These modifications can be targeted to the ester and methoxy (B1213986) moieties or to the indole ring system, providing a strategic approach to novel compound libraries.
Synthesis of Analogues with Modified Ester Groups or Methoxy Moieties
The ester and methoxy groups of this compound are prime targets for chemical transformation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile handle for further reactions. This carboxylic acid can be coupled with various amines to form a diverse library of amides or re-esterified with different alcohols to modulate the steric and electronic properties of the molecule.
Similarly, the 7-methoxy group can be modified. Cleavage of the methyl ether, typically with reagents like boron tribromide (BBr₃), would yield the corresponding 7-hydroxyindole. This hydroxyl group significantly alters the molecule's properties and provides a new site for functionalization, such as O-alkylation or conversion into a triflate for cross-coupling reactions. acs.org The conversion of a hydroxyl group into a triflate, followed by palladium-catalyzed coupling with reagents like phenyl boronic acid or phenylacetylene, has been demonstrated for 6-hydroxyindoles, a strategy that is applicable here. acs.org
Table 1: Potential Modifications of Ester and Methoxy Groups
| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |
|---|---|---|---|
| Methyl Ester | Hydrolysis | LiOH, NaOH, or KOH in aq. solvent | Carboxylic Acid |
| Methyl Ester | Transesterification | Different alcohol (e.g., EtOH, BnOH) with acid/base catalyst | New Ester (e.g., Ethyl, Benzyl) |
| Carboxylic Acid | Amide Coupling | Amine (R-NH₂), coupling agent (e.g., HATU, EDC) | Amide |
| Methoxy Group | Ether Cleavage | BBr₃, HBr | Phenol (Hydroxy) |
| Hydroxy Group | O-Alkylation | Alkyl halide (R-X), base (e.g., K₂CO₃, NaH) | New Ether (O-R) |
| Hydroxy Group | Esterification | Acyl chloride or anhydride | Ester |
Derivatization at the Indole Nitrogen and Ring System
The indole core itself offers several positions for derivatization. The nitrogen atom (N-1) is a key site for modification. The N-H bond is slightly acidic and can be deprotonated with a suitable base (e.g., sodium hydride) to allow for N-alkylation or N-acylation. nih.govnih.gov This is a common strategy to introduce substituents that can modulate biological activity or block this site from participating in other reactions. For instance, N-methylation of indole-3-carboxaldehydes has been achieved using sodium hydride and methyl iodide in DMF. nih.gov Protection of the indole nitrogen with groups like tosyl (Ts) is also a standard procedure, which can later be removed if necessary. rsc.org
Electrophilic substitution on the indole ring is another powerful tool for diversification. While the electron-rich pyrrole (B145914) ring is typically the most reactive site (C-3), the existing substituents on the benzene (B151609) ring of this compound will direct further substitutions. The methoxy group at C-7 is an activating, ortho-para directing group, while the methoxycarbonyl group at C-6 is a deactivating, meta-directing group. Their combined influence would likely direct electrophiles such as bromine (using N-bromosuccinimide) to the C-4 and C-5 positions. The synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate demonstrates the feasibility of selective bromination on a methoxy-rich indole ring. chim.it
Table 2: Potential Derivatization of the Indole Nucleus
| Reaction Site | Reaction Type | Reagents/Conditions | Potential Product |
|---|---|---|---|
| N-1 | N-Alkylation | NaH, then R-X (e.g., CH₃I, BnBr) | N-Alkyl Indole |
| N-1 | N-Acylation | Acyl chloride, base | N-Acyl Indole |
| N-1 | N-Sulfonylation | TsCl, base | N-Tosyl Indole |
| C-4 / C-5 | Electrophilic Bromination | NBS in CCl₄ or DMF | Bromo-substituted Indole |
| C-4 / C-5 | Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl-substituted Indole |
Building Block for Novel Fused Heterocyclic Systems
The strategic placement of functional groups on this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems. These complex structures are often found in biologically active natural products and pharmaceuticals. researchgate.netnih.gov
One approach involves utilizing the indole nitrogen and an adjacent functional group to form a new ring. For example, N-alkylation of the indole with a reagent containing a second reactive site, such as 2-(chloromethyl)oxirane, can lead to intermediates primed for cyclization. nih.gov Subsequent reaction of the resulting epoxide with an amine can trigger an oxirane ring-opening and intramolecular cyclization to form fused diazepinone rings, as demonstrated in the synthesis of tetrahydro chim.itmdpi.comdiazepino[1,2-a]indol-1-ones from ethyl 1H-indole-2-carboxylates. nih.gov
Another strategy involves reactions that build upon the benzene portion of the indole. The carboxylic acid (obtained after ester hydrolysis) and the adjacent C-5 position could participate in cyclization reactions to form a new six-membered ring, leading to a tricyclic system. Furthermore, the indole itself can act as a diene or dienophile in cycloaddition reactions or participate in transition metal-catalyzed annulations to construct carbazole (B46965) frameworks. acs.org The synthesis of bis-indolyl alkaloids, where two indole units are linked, often through a heterocyclic core, highlights the utility of functionalized indoles in building complex, multi-ring architectures. chim.it
Applications in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Probes
The indole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are valuable precursors for molecules designed to interact with biological targets. nih.govnih.gov
Synthesis of Indole-Based Ligands
Indole derivatives are frequently used to create ligands that bind to a wide range of biological targets, including enzymes and receptors. nih.gov The functional groups on this compound can be elaborated to introduce pharmacophores necessary for specific molecular recognition. For example, the carboxylic acid derivative can be used to synthesize indolylglyoxylamides, a class of compounds investigated for their affinity to benzodiazepine (B76468) receptors. nih.gov The methoxy group and the positions on the benzene ring can be modified to optimize binding affinity and selectivity. Studies have shown that the presence and position of substituents like methoxy or nitro groups on the indole scaffold can have a profound impact on binding potency. nih.gov
Precursors for Multi-Ring Systems
Many complex alkaloids and synthetic drugs are multi-ring systems built upon an indole core. rsc.org this compound serves as an excellent starting point for the total synthesis of such molecules. For instance, the synthesis of the anti-cancer alkaloid minfiensine (B1236942) and the cell-cycle inhibitor tryprostatin A began with appropriately substituted methoxyindole carboxylates. rsc.org These syntheses showcase how a functionalized indole is progressively elaborated through a sequence of reactions—such as alkylations, cyclizations, and cross-couplings—to construct intricate polycyclic scaffolds. The ability to perform selective transformations on the indole ring and its substituents is crucial for achieving these complex targets, underscoring the value of versatile intermediates like this compound in drug discovery and natural product synthesis. rsc.orgnih.gov
Mechanistic Investigations of in Vitro Biological Activities of Methyl 7 Methoxy 1h Indole 6 Carboxylate Derivatives
Modulation of Specific Molecular Targets In Vitro
Derivatives of methyl 7-methoxy-1H-indole-6-carboxylate have been investigated for their ability to interact with and modulate the function of specific biological macromolecules, including enzymes and receptors. These studies are crucial for elucidating the molecular basis of their pharmacological effects.
The indole (B1671886) scaffold is a common feature in many enzyme inhibitors. Research has demonstrated that indole derivatives can target a range of enzymes, including those involved in cancer progression and microbial survival.
Tubulin Polymerization Inhibition: Certain indole derivatives have been identified as potent inhibitors of tubulin assembly, a key process in cell division. For instance, new 6- and 7-heterocyclyl-1H-indole derivatives have been shown to potently inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov One promising compound, a 3-arylthio-1H-indole derivative (Compound 13), demonstrated potent inhibition of tubulin assembly and was a powerful inhibitor of cancer cell growth, particularly against the human U87MG glioblastoma cell line. nih.gov In a separate study, a series of N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives were synthesized, with compound 7d effectively inhibiting microtubule polymerization with an IC₅₀ value of 7.70 μM. nih.gov Mechanistic studies revealed that this compound distorts the conformation of tubulin in a manner similar to colchicine. nih.gov
Xanthine (B1682287) Oxidase (XO) Inhibition: In the search for treatments for hyperuricemia and gout, researchers have developed purine (B94841) analogue inhibitors of xanthine oxidase (XO), the enzyme responsible for uric acid production. nih.govresearchgate.net A study on 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate derivatives identified 23 compounds with better inhibitory activity than the standard drug allopurinol. nih.gov The most potent among them, 2-(4-isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, was 23 times more potent than allopurinol. nih.gov Kinetic studies showed that the most active compounds in this class act as mix-type inhibitors of XO. nih.govresearchgate.net
Microbial Enzyme Inhibition: Docking studies on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives suggest that their antibacterial activity may stem from the inhibition of E. coli MurB, an enzyme involved in bacterial cell wall synthesis. nih.gov The antifungal activity of these compounds is proposed to involve the inhibition of 14α-lanosterol demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis. nih.gov
Table 1: Enzyme Inhibition by Indole Derivatives
| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀) | Inhibition Type |
|---|---|---|---|
| N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative (7d) | Tubulin | 7.70 μM | Inhibitor of polymerization |
| 2-(4-isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid | Xanthine Oxidase | 23x more potent than allopurinol | Mix-type |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | E. coli MurB / Fungal CYP51 | Predicted by docking | Not specified |
The interaction of indole derivatives with cellular receptors, particularly receptor tyrosine kinases (RTKs), is a significant area of anticancer research. Overexpression of RTKs like VEGFR-2 is common in many tumors.
A study focused on new derivatives of indole-6-carboxylate ester as potential inhibitors of VEGFR-2 tyrosine kinase. nih.gov Molecular docking was used to investigate the binding affinity of these compounds. nih.gov
Compound 6a , a thiosemicarbazide (B42300) derivative, showed a binding energy of -8.21 kcal/mol with the VEGFR-2 tyrosine kinase domain. Its binding was stabilized by 16 hydrophobic contacts with amino acid residues including Leu840, Ala866, Val899, and Phe1047, and a key hydrogen bond with Cys919. nih.gov
Compound 6b exhibited an even better binding affinity with a binding energy of -8.38 kcal/mol. This interaction involved thirteen hydrophobic contacts with residues such as Val848 and Ala866. nih.gov
These findings highlight that indole-6-carboxylate derivatives can be designed to fit into the ATP-binding pocket of VEGFR-2, suggesting a mechanism for their anti-proliferative effects. nih.gov
Interrogation of Cellular Pathways In Vitro
Beyond direct molecular targeting, the biological impact of these compounds is assessed by their effects on complex cellular processes like cell division and programmed cell death.
Many anticancer agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation and eventual cell death. Various indole-based compounds have demonstrated significant anti-proliferative activity and the ability to induce cell cycle arrest.
G2/M Phase Arrest: A common mechanism observed for indole derivatives is the arrest of cancer cells in the G2/M phase of the cell cycle. Compound 13 , a 7-heterocyclyl-1H-indole, induced a 77% arrest of HeLa cells in the G2/M phase at a concentration of 50 nM. nih.gov Similarly, N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative 7d was also found to arrest cancer cells in the G2/M phase. nih.gov Other related heterocyclic compounds, such as 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-ones, have also been shown to induce G2/M arrest in HL-60 and H460 cancer cells. researchgate.net
G0/G1 Phase Arrest: In contrast, methoxylated methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate derivatives caused cell cycle arrest in the G0/G1 phases in the AGS gastric adenocarcinoma cell line, although this finding was not statistically significant. nih.gov
The anti-proliferative activities of these compounds have been quantified in various human cancer cell lines, as summarized in the table below.
Table 2: In Vitro Anti-proliferative Activity of Indole Derivatives
| Compound/Derivative | Cell Line | Activity (GI₅₀/IC₅₀) |
|---|---|---|
| Compound 7d (N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative) nih.gov | HeLa (Cervical Cancer) | 0.52 μM |
| MCF-7 (Breast Cancer) | 0.34 μM | |
| HT-29 (Colon Cancer) | 0.86 μM | |
| Compound 2f (methyl 7-[(3,4-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate) nih.gov | AGS (Gastric Cancer) | 9.2 μM |
| CaCo-2 (Colorectal Cancer) | <10 μM | |
| Compound 2g (methyl 7-[(3,5-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate) nih.gov | AGS (Gastric Cancer) | 7.8 μM |
| Compound 13 (3-Arylthio-7-heterocyclyl-1H-indole) nih.gov | MCF-7 (Breast Cancer) | Low nanomolar |
| HepG2 (Liver Cancer) | 20 nM |
While many chemotherapeutics induce apoptosis (programmed cell death), activating alternative cell death pathways is a promising strategy, especially in apoptosis-resistant cancers.
Non-Apoptotic Cell Death: Research into a highly active and selective thieno[2,3-b]pyrazine-6-carboxylate derivative (2g ) revealed that while it caused a large number of dead cells in the AGS gastric cancer cell line, these cells were not apoptotic. nih.gov This points towards a different, non-apoptotic mechanism of action for the observed cell growth inhibition. nih.gov
Induction of Apoptosis: In other cases, indole derivatives clearly induce apoptosis. For example, compound 7d was shown to induce apoptosis in a dose-dependent manner in cancer cells. nih.gov
Autophagy-Associated Cell Death: Autophagy is a cellular degradation process that can either promote survival or lead to cell death. mdpi.com Some natural compounds can induce autophagic cell death in cancer cells. nih.gov For instance, methyl jasmonate, a plant hormone, induces both apoptosis and pro-apoptotic autophagy in human non-small cell lung cancer cells through a reactive oxygen species (ROS) pathway. nih.gov While not a direct derivative of the title compound, these findings illustrate that inducing autophagy is a plausible mechanism for related molecular scaffolds. nih.gov The process of autophagy involves the conversion of the protein LC3-I to LC3-II, making the latter a key marker for monitoring this pathway. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds to enhance their potency and selectivity. By systematically modifying the chemical structure of the indole core and its substituents, researchers can identify key molecular features required for biological activity.
Importance of Methoxy (B1213986) Groups: In a series of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, the presence of methoxy groups on the arylamino ring was found to be crucial for inhibiting the growth of the AGS gastric cancer cell line. nih.gov Derivatives with one or two methoxy groups showed significantly lower GI₅₀ values compared to the unsubstituted analogue. nih.gov
Substituents on the Indole Core: For N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives, substitutions on the pyrazole (B372694) ring (R₃) had a significant impact on anti-proliferative activity against HeLa, MCF-7, and HT-29 cell lines. nih.gov Compound 7d , which has a 4-chlorophenyl group on the pyrazole ring, showed the most potent activity. nih.gov
Influence of Side Chains: In the case of indole-6-carboxylate derivatives designed as VEGFR-2 inhibitors, modifications to the thiosemicarbazide side chain influenced binding affinity. nih.gov The specific nature and position of substituents on the phenyl ring of the thioamide moiety were critical in determining the strength of the interaction with the receptor's active site. nih.gov
Influence of Methoxy Group Positional Isomerism on Biological Activity Profile
The biological activity of indole derivatives is significantly influenced by the position of substituents on the indole ring. chim.it The methoxy group, being a strong electron-donating substituent, increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. mdpi.com This alteration in electronic distribution can profoundly impact the molecule's interaction with biological targets.
Research on various methoxy-substituted heterocyclic compounds has demonstrated that positional isomerism is a critical determinant of their biological activity profile. For instance, in a study of methoxy-substituted thiosemicarbazone derivatives, the placement of the methoxy group dictated the compound's inhibitory activity against α-amylase. nih.gov A methoxy group at the ortho position resulted in high inhibitory activity, while moving it to the para position led to a decrease in activity. nih.gov The presence of two methoxy groups at the meta and para positions resulted in a further, albeit slight, decrease in activity. nih.gov However, for hydroxyl radical scavenging activity, increased methoxy substitution was correlated with improved activity. nih.gov
Similarly, in studies on γ-oxa-ε-lactones, the position of the methoxy group on the aromatic rings determined the antimicrobial selectivity and efficacy. mdpi.com Substitution at the C-7 position of the A-ring enhanced activity against fungal and yeast strains, whereas substitution at the C-8 position increased antibacterial activity. mdpi.com On the B-ring, methoxy groups at the 3' and 4' positions resulted in high antibacterial activity. mdpi.com
Table 1: Influence of Methoxy Group Position on Biological Activity in Related Heterocyclic Scaffolds
| Compound Class | Methoxy Position | Observed Biological Activity Trend |
| Thiosemicarbazones nih.gov | Ortho | High α-amylase inhibition |
| Thiosemicarbazones nih.gov | Para | Decreased α-amylase inhibition |
| Thiosemicarbazones nih.gov | Meta and Para (di-substituted) | Further slight decrease in α-amylase inhibition |
| γ-Oxa-ε-lactones mdpi.com | C-7 (A-ring) | Improved antifungal and anti-yeast activity |
| γ-Oxa-ε-lactones mdpi.com | C-8 (A-ring) | Increased antibacterial activity |
| γ-Oxa-ε-lactones mdpi.com | 3' and 4' (B-ring) | High antibacterial activity |
Impact of Ester and N-Substitutions on Mechanistic Outcomes
Modifications to the ester and N-substituent groups of an indole core are fundamental strategies in medicinal chemistry to fine-tune pharmacological activity and mechanistic behavior. The nature of these substituents can influence factors such as cell permeability, target binding affinity, and metabolic stability.
The ester group, such as the methyl carboxylate at the C-6 position, can be hydrolyzed by cellular esterases, potentially leading to the formation of a more polar carboxylic acid metabolite. This biotransformation can alter the compound's activity, distribution, and excretion profile. Synthetic methodologies allow for the creation of a wide array of ester derivatives, which can serve as pro-drugs or as a means to modulate lipophilicity. For instance, SmI2-mediated reactions can be used to modify cyclopropanes bearing carboxylate ester substituents, leading to deuterated esters or, through further reduction, deuterated alcohols. acs.org
Substitution at the N-1 position of the indole ring is another critical determinant of biological activity. N-arylation, for example, can introduce significant steric and electronic changes to the indole scaffold. mdpi.com Studies on indole-2-carboxamides have shown that the nature of the substituent on the amide nitrogen significantly impacts antiproliferative activity. nih.gov For example, replacing a morpholin-4-yl moiety with a 4-piperidin-1-yl group led to a notable reduction in the mean GI50 values, indicating increased potency. nih.gov This highlights the importance of the N-substituent in optimizing the interaction with biological targets, such as protein kinases like EGFR and CDK2. nih.gov The synthesis of N-arylindoles can be achieved through various catalytic methods, which tolerate a range of functional groups, including esters. mdpi.com
The interplay between substitutions at the ester, N-position, and other positions on the indole ring allows for a multi-dimensional optimization of biological activity. Structure-activity relationship (SAR) studies often reveal that a combination of specific substituents is required for potent and selective biological effects. nih.gov
Table 2: Impact of N-Substitutions on Antiproliferative Activity of Indole-2-Carboxamides
| Base Scaffold | N-Substituent | Relative Antiproliferative Efficacy |
| Indole-2-carboxamide nih.gov | 4-morpholinophenethyl | Potent |
| Indole-2-carboxamide nih.gov | 2-methylpyrrolidin-4-yl | More potent than morpholin-4-yl derivative |
| Indole-2-carboxamide nih.gov | 4-piperidin-1-yl | Less potent than morpholin-4-yl and 2-methylpyrrolidin-4-yl derivatives |
In Vitro Methodologies for Mechanistic Elucidation (e.g., Cell-Based Screening Assays, Biochemical Assays)
The elucidation of the biological mechanisms of action for compounds like this compound relies on a suite of in vitro methodologies. These assays provide crucial data on cellular effects, target engagement, and biochemical interactions.
Cell-Based Screening Assays: These assays are performed using living cells and are vital for understanding a compound's effect in a biological context. youtube.com
Viability and Proliferation Assays: Methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to assess the cytotoxic and antiproliferative effects of a compound on various cell lines, including cancer and non-cancerous cells. nih.govnih.gov These assays measure metabolic activity as an indicator of cell viability. nih.gov
Target Engagement Assays: These assays confirm that a compound binds to its intended target within the cell. youtube.com They can provide information on cell permeability and intracellular potency, helping to bridge the gap between biochemical activity and cellular effects. youtube.com
Reporter Gene Assays: These are used to study the activation or inhibition of specific signaling pathways. For example, the activation of the Aryl Hydrocarbon Receptor (AhR) by indole derivatives can be monitored using engineered cell lines (e.g., HepG2-AhR Lucia™ cells) that produce a reporter protein (like luciferase) in response to receptor activation. nih.gov
Biochemical Assays: These cell-free assays are used to investigate the direct interaction of a compound with a purified biological molecule, such as an enzyme or receptor. youtube.com
Enzyme Inhibition Assays: These assays measure a compound's ability to inhibit the activity of a specific enzyme. For indole derivatives, this could include kinases like EGFR and CDK2 or enzymes involved in inflammation like COX-2 and 5-LOX. nih.govnih.gov The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Colorimetric Assays: Simple colorimetric assays can be used to measure the concentration of specific molecules. For example, kits are available to measure the amount of free indole in various samples, which can be useful for studying metabolic pathways. cellbiolabs.comcellbiolabs.com
Cell-Free Protein Synthesis (CFPS) Assays: These in vitro systems can be used to study compounds that are involved in metabolic pathways. For instance, a CFPS assay has been developed to analyze indole by enzymatically converting it to tryptophan, which is then incorporated into a signal-generating protein. nih.gov
By combining data from both cell-based and biochemical assays, researchers can build a comprehensive understanding of a compound's mechanism of action, from direct molecular interactions to its ultimate effects on cellular physiology.
Table 3: Common In Vitro Methodologies for Studying Indole Derivatives
| Assay Type | Methodology | Purpose |
| Cell-Based | MTT Assay nih.gov | Measures cell viability and proliferation to assess cytotoxicity. |
| Cell-Based | Reporter Gene Assay nih.gov | Quantifies the activation of specific signaling pathways (e.g., AhR). |
| Cell-Based | Target Engagement Assay youtube.com | Confirms compound binding to a specific protein target within a cell. |
| Biochemical | Enzyme Inhibition Assay nih.govnih.gov | Determines the potency of a compound in inhibiting a purified enzyme (e.g., kinases, COX-2). |
| Biochemical | Colorimetric Indole Assay cellbiolabs.comcellbiolabs.com | Measures the concentration of free indole in a sample. |
| Biochemical | Cell-Free Protein Synthesis (CFPS) nih.gov | Analyzes metabolites by linking their conversion to protein synthesis. |
Future Directions and Research Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of indole (B1671886) derivatives has been a subject of extensive research, with a growing emphasis on developing environmentally benign and efficient methods. tandfonline.comnih.gov Traditional methods for indole synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. tandfonline.com Consequently, the future of synthesizing methyl 7-methoxy-1H-indole-6-carboxylate and its analogs lies in the adoption of green chemistry principles.
Recent advancements in synthetic organic chemistry offer promising avenues. Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the preparation of various indole derivatives. tandfonline.com The application of this technology to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods. Furthermore, the use of biodegradable catalysts, such as bioglycerol-based carbon sulfonic acid, presents a greener approach for producing indolemethane derivatives and could be adapted for the synthesis of functionalized indole-6-carboxylates. nih.gov
Future research should focus on adapting these sustainable methodologies for the specific synthesis of this compound. This includes the investigation of novel catalysts, the use of greener solvents like water or ethanol, and the design of atom-economical reaction pathways. researchgate.nettandfonline.com
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Indole Derivatives
| Feature | Conventional Synthesis | Sustainable Synthesis |
| Energy Source | Conventional heating | Microwave irradiation, Ultrasound |
| Catalysts | Often toxic metal catalysts | Biodegradable catalysts, Nanocatalysts |
| Solvents | Toxic organic solvents | Water, Ethanol, Solvent-free conditions |
| Reaction Type | Multi-step synthesis | One-pot multicomponent reactions |
| Efficiency | Often lower yields, longer reaction times | Higher yields, shorter reaction times |
| Waste Generation | Significant | Minimized |
Advanced Computational Design and Virtual Screening of Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and rapid screening of new chemical entities. nih.govnih.gov For this compound, advanced computational techniques can accelerate the discovery of derivatives with enhanced biological activity and optimized pharmacokinetic properties.
Structure-based drug design, utilizing molecular docking, can predict the binding modes of derivatives within the active sites of specific biological targets. nih.gov This approach has been successfully employed for various indole derivatives to identify potent inhibitors of enzymes like PI3Kα and EGFR. nih.gov By creating a virtual library of this compound analogs with diverse substitutions, researchers can computationally screen for compounds with high binding affinities and favorable interaction profiles.
Ligand-based virtual screening is another powerful technique, particularly when the three-dimensional structure of the target is unknown. nih.gov This method relies on the principle that molecules with similar structures are likely to have similar biological activities. By using the known activity of a reference compound, pharmacophore models can be generated to search large compound databases for new potential hits. nih.gov This approach has been successfully used to identify novel indole derivatives as potent inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov
Future research should leverage these computational tools to design and screen virtual libraries of this compound derivatives. This will involve the use of sophisticated algorithms and scoring functions to predict not only binding affinity but also absorption, distribution, metabolism, and excretion (ADME) properties, thereby reducing the likelihood of late-stage failures in drug development.
Table 2: Key Computational Techniques in Drug Design
| Technique | Description | Application for Indole Derivatives |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Identifying potential binding modes of this compound derivatives in target proteins. nih.gov |
| Virtual Screening | Computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. | Rapidly screening large databases for novel indole-6-carboxylate analogs with desired activities. nih.govnih.gov |
| Pharmacophore Modeling | Defines the essential spatial arrangement of features that a molecule must possess to be recognized by a specific receptor and to elicit a biological response. | Guiding the design of new derivatives with improved potency and selectivity. |
| ADME Prediction | Uses computational models to predict the Absorption, Distribution, Metabolism, and Excretion properties of a compound. | Optimizing the pharmacokinetic profile of lead compounds to improve their drug-like properties. |
Exploration of Undiscovered Mechanistic Pathways and Target Identification
While the indole scaffold is known to interact with a wide range of biological targets, the specific mechanistic pathways and molecular targets of this compound are not yet fully elucidated. mdpi.comnih.gov Future research must focus on unraveling its mechanism of action to understand its therapeutic potential fully.
Phenotypic screening, which assesses the effects of a compound on cellular or organismal phenotypes, is a powerful approach for identifying novel biological activities without prior knowledge of the target. criver.comnih.gov Hits from such screens can then be subjected to target deconvolution techniques to identify the responsible molecular targets. nih.govcreative-biolabs.com Methods for target deconvolution include affinity chromatography, expression-cloning, and chemical proteomics approaches like cellular thermal shift assay (CETSA) and activity-based protein profiling (ABPP). researchgate.net
For instance, indole derivatives have shown promise as anticancer agents by modulating various signaling pathways, including those involving tubulin polymerization, histone methyltransferase EZH2, and various kinases. researchgate.netnih.govnih.gov Investigating whether this compound or its derivatives can modulate these or other cancer-related pathways could reveal new therapeutic applications. mdpi.comnih.gov Furthermore, the neuroprotective potential of indole compounds suggests that exploring the effects of this specific molecule on neurological pathways could be a fruitful area of research. nih.gov
A comprehensive understanding of the structure-activity relationships (SAR) is also crucial. eurekaselect.com By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its effects. eurekaselect.comnih.gov
Integration with High-Throughput and Automation Technologies in Synthetic and Biological Research
The integration of high-throughput and automation technologies is revolutionizing the field of drug discovery by accelerating the design-make-test-analyze cycle. nih.govdrugtargetreview.com Applying these technologies to the study of this compound can significantly enhance research productivity.
Automated synthesis platforms can be employed to rapidly generate libraries of derivatives for screening. nih.govzinsser-analytic.com These systems can perform a wide range of chemical reactions in a parallel or serial manner, with precise control over reaction parameters, leading to improved reproducibility. zinsser-analytic.com Robotic systems can handle tasks such as liquid and powder dispensing, purification, and analysis, freeing up researchers to focus on experimental design and data interpretation. nih.govrsc.org
Once synthesized, these compound libraries can be subjected to high-throughput screening (HTS) to evaluate their biological activity against a multitude of targets. drugtargetreview.com Automated HTS systems can screen thousands of compounds per day, generating vast amounts of data that can be analyzed to identify promising lead candidates. drugtargetreview.com The combination of automated synthesis and HTS creates a powerful, closed-loop discovery engine where the results of biological assays can rapidly inform the design of the next generation of compounds. nih.gov
Future research on this compound should embrace these automation technologies to explore its therapeutic potential more efficiently. This includes the use of robotic platforms for synthesis and purification, as well as integrated HTS systems for comprehensive biological profiling. nih.govdrugtargetreview.com
Q & A
Q. How should stability studies be conducted for long-term storage?
- Methodological Answer :
- Store in amber vials under argon at -20°C. Perform monthly NMR stability checks (monitor ester hydrolysis via δ 3.7 ppm for CH3O). Use Karl Fischer titration to limit moisture (<0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
